N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
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Overview
Description
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, also known as EZA, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. EZA is a small molecule that can be synthesized through various methods and has been shown to have promising effects in scientific research.
Mechanism of Action
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide exerts its effects through the inhibition of carbonic anhydrase IX (CAIX), a protein that is overexpressed in certain types of cancer cells and contributes to tumor growth and metastasis. N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide binds to the active site of CAIX and inhibits its activity, leading to decreased tumor growth and increased apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, vasodilation, and neuroprotection. N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has also been shown to have anti-inflammatory effects and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is its small molecular size, which allows for easy synthesis and delivery in laboratory experiments. However, one limitation is its specificity for CAIX, which may limit its effectiveness in certain types of cancer cells that do not overexpress this protein.
Future Directions
For N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide research include the development of more potent and specific CAIX inhibitors, the investigation of N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide's effects in combination with other cancer therapies, and the exploration of N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide's potential therapeutic applications in other fields of research, such as cardiovascular disease and neurological disorders. Additionally, the development of new synthetic methods for N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide may lead to the discovery of novel analogues with improved properties.
Synthesis Methods
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can be synthesized through a variety of methods, including the reaction of 4-ethoxyaniline with chlorosulfonic acid, followed by reaction with 2-aminothiophenol and sodium nitrite. Other methods include the reaction of 4-ethoxyaniline with sulfuric acid and sodium nitrite, followed by reaction with 2-aminobenzenethiol.
Scientific Research Applications
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular research, N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been shown to have vasodilator effects and improve endothelial function. In neurological research, N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-23-12-5-3-11(4-6-12)18-24(19,20)13-7-8-14-15(9-13)25(21,22)17-10-16-14/h3-10,18H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMUNBNFKDHVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
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